molecular formula C5H11BClN3O2 B8084939 (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride

(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride

Cat. No.: B8084939
M. Wt: 191.43 g/mol
InChI Key: LCLDPWIKRCZPAH-UHFFFAOYSA-N
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Description

(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride (CAS: 1141889-24-8) is a boronic acid derivative featuring a pyrazole ring substituted with a 2-aminoethyl group at the 1-position and a boronic acid moiety at the 4-position. Its molecular formula is C₅H₁₀BN₃O₂, with a molecular weight of 154.96 g/mol . The hydrochloride salt enhances stability compared to the free base, a critical factor given the inherent instability of many boronic acids . This compound is used in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures relevant to drug discovery .

Properties

IUPAC Name

[1-(2-aminoethyl)pyrazol-4-yl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BN3O2.ClH/c7-1-2-9-4-5(3-8-9)6(10)11;/h3-4,10-11H,1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLDPWIKRCZPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCN)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Functionalization of the Pyrazole Core

The pyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones or α,β-unsaturated carbonyl compounds with hydrazines. For (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid, the aminoethyl group is introduced either during cyclization or through post-synthetic modification. A common approach involves:

  • Michael Addition : Reacting acrylonitrile derivatives with hydrazine to form pyrazole intermediates.

  • Protection-Deprotection : Using tert-butoxycarbonyl (Boc) to protect the amine during cyclization, followed by acidic deprotection.

For example, malonaldehyde derivatives can undergo cyclization with hydrazine hydrate in ethanol to yield 1H-pyrazole intermediates, which are subsequently functionalized at the 4-position.

Detailed Preparation Methods

Lithiation-Boronation Approach

This method, adapted from the synthesis of (1-Methyl-1H-pyrazol-5-yl)-boronic acid, involves:

  • Lithiation : Treating 1-(2-Aminoethyl)-1H-pyrazole with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C.

  • Boronation : Adding triisopropyl borate (B(OiPr)₃) to the lithiated intermediate, followed by hydrolysis to yield the boronic acid.

Reaction Conditions :

StepReagentSolventTemperatureTimeYield
1n-BuLiTHF-78°C1.5 h-
2B(OiPr)₃THF-78°C → 0°C12 h100%

Key Considerations :

  • The aminoethyl group’s basicity necessitates careful control of reaction pH to avoid side reactions.

  • THF’s low temperature stability ensures efficient lithiation.

Suzuki-Miyaura Coupling

A patent by EP3280710B1 describes a Suzuki reaction using pyrazole boronic acid pinacol esters. Adapting this for the target compound:

  • Pinacol Ester Formation : Reacting 4-bromo-1-(2-Aminoethyl)-1H-pyrazole with bis(pinacolato)diboron in the presence of PdCl₂(PPh₃)₂.

  • Cross-Coupling : Coupling the pinacol ester with aryl halides under basic conditions.

Catalytic System :

  • Catalyst : Pd(OAc)₂ (0.6–0.8 mol%)

  • Base : Na₂CO₃

  • Solvent : THF/H₂O (3:1)

  • Yield : 84.5% over three steps

Direct Boronation via Palladium Catalysis

CN114380853A outlines a four-step method starting from malonaldehyde:

  • Protective Bromination : Ethylene glycol-mediated protection followed by N-bromosuccinimide (NBS) bromination.

  • Cyclization : Using hydrazine sulfate in methanol to form the pyrazole ring.

  • Boronation : Reaction with bis(neopentyl glycolato)diboron (B₂(Nep)₂) and PdCl₂(PPh₃)₂ in THF.

Optimized Parameters :

ParameterValue
Catalyst Loading1–3% PdCl₂(PPh₃)₂
Solvent2-Methyltetrahydrofuran
Temperature50–90°C
Yield81.1%

Conversion to Hydrochloride Salt

The boronic acid is converted to its hydrochloride salt via:

  • Acid Treatment : Stirring the boronic acid in ethanolic HCl (10%) at 0–5°C.

  • Precipitation : Adjusting pH to 6 with NaOH, followed by filtration and drying.

Isolation Data :

PropertyValue
Purity≥95%
SolubilityPolar solvents (H₂O, MeOH)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Lithiation-BoronationHigh yield, simple workupRequires cryogenic conditions100%
Suzuki CouplingScalable, low Pd loadingMulti-step synthesis84.5%
Direct BoronationCost-effective, short stepsSensitivity to moisture81.1%

Challenges and Solutions

  • Aminoethyl Group Stability : Boc protection prevents unwanted side reactions during lithiation.

  • Palladium Residues : Washing with aqueous EDTA reduces Pd content to <10 ppm.

  • Boronic Acid Hydrolysis : Using anhydrous solvents and neutral pH minimizes degradation .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can modify the pyrazole ring or the aminoethyl group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions involving the aminoethyl group can lead to various substituted pyrazoles .

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Biology

In biological research, this compound can be used as a ligand for the development of boron-containing drugs. Its ability to form reversible covalent bonds with diols makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. This compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways. The aminoethyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chlorophenyl)pyrazole-4-boronic Acid

  • Structure : A pyrazole ring with a 2-chlorophenyl group at the 1-position and a boronic acid at the 4-position.
  • Molecular Formula : C₉H₈BClN₂O₂; Molecular Weight : 222.44 g/mol .
  • Lacks the aminoethyl group, reducing water solubility and altering reactivity in amine-sensitive reactions. Applications: Primarily used in materials science due to its aromatic and halogenated structure .

B-[1-(4-Piperidinyl)-1H-pyrazol-4-yl]boronic Acid Hydrochloride

  • Structure : A pyrazole ring substituted with a 4-piperidinyl group (a six-membered amine ring) at the 1-position and a boronic acid at the 4-position.
  • Molecular Formula: Not explicitly stated; estimated weight ~260–280 g/mol .
  • Key Differences: The piperidinyl group confers basicity and may improve blood-brain barrier penetration compared to the aminoethyl group. Potential for stronger hydrogen bonding due to the tertiary amine in the piperidine ring. Applications: Investigated as an ALK-5/ALK-4 inhibitor in cancer therapeutics .

[1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic Acid

  • Structure : A pyrazole ring fused to a 6-chloropyrimidine at the 1-position and a boronic acid at the 4-position.
  • Molecular Formula : C₇H₆BClN₄O₂; Molecular Weight : 228.41 g/mol .
  • Key Differences: The chloropyrimidine group enables dual functionality in cross-coupling and heterocyclic drug design. Higher nitrogen content enhances polarity, improving solubility in polar solvents compared to the aminoethyl variant. Applications: Used in antiviral and kinase inhibitor research .

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic Acid Hydrochloride

  • Structure : A phenyl ring substituted with a boronic acid and a 4-methylpiperidine-containing side chain.
  • Molecular Formula: C₁₄H₂₂BNO₂; Molecular Weight: 247.14 g/mol .
  • Key Differences :
    • The methylpiperidine-ethyl-phenyl backbone increases molecular complexity and lipophilicity, favoring interactions with G-protein-coupled receptors.
    • Larger size (247 g/mol vs. 154.96 g/mol) may reduce metabolic clearance rates.
    • Applications: Explored in neuropharmacology and pain management .

Stability and Reactivity Comparisons

  • Stability: The hydrochloride salt of the target compound improves stability over non-salt forms like 1H-pyrazol-4-ylboronic acid, which is prone to decomposition .
  • Reactivity: The aminoethyl group in the target compound enables pH-dependent solubility (protonation at acidic pH) and participation in Schiff base formation. Chlorinated analogs (e.g., 1-(2-Chlorophenyl)pyrazole-4-boronic acid) exhibit slower Suzuki-Miyaura coupling rates due to electron-withdrawing effects .

Biological Activity

(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including proteases and enzymes involved in cancer progression and other diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a boronic acid group, which is crucial for its biological activity. The presence of the aminoethyl group enhances its solubility and interaction with biological macromolecules. The general structure can be represented as follows:

C7H10BN3HCl\text{C}_7\text{H}_{10}\text{B}\text{N}_3\text{HCl}

The mechanism of action of this compound primarily involves inhibition of metalloproteases. Metalloproteases play significant roles in tumor progression and metastasis by degrading extracellular matrix components. This compound has shown high potency against meprin α and β, two metalloproteases implicated in cancer cell invasion and vascular diseases .

Inhibition Studies

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant inhibitory effects on meprin α and β. The following table summarizes the inhibitory constants (KiK_i) for various derivatives:

CompoundMeprin α KiK_i (nM)Meprin β KiK_i (nM)
16a0.6112.9
16b9.914.5
16c55.8116.3
16d4.213.9
16e3.144.4

This table indicates that certain modifications to the pyrazole core can significantly enhance selectivity and potency against specific proteases .

Case Studies

A notable case study involved the evaluation of this compound in cancer cell lines. In vitro assays demonstrated that this compound induced apoptosis in K562 leukemic cells by activating the caspase cascade and promoting PARP cleavage, indicative of apoptotic cell death pathways . The study highlighted its potential as a therapeutic agent in treating hematological malignancies.

Therapeutic Applications

Due to its ability to inhibit metalloproteases, this compound is being explored for applications in:

  • Cancer Therapy: Targeting proteases involved in tumor metastasis.
  • Vascular Diseases: Potential use in conditions like arteriosclerosis due to its effects on extracellular matrix remodeling.
  • Neurodegenerative Disorders: Investigating its role in modulating pathways relevant to diseases such as Alzheimer's through inhibition of amyloid precursor protein processing .

Q & A

Q. Basic Research Focus

  • HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., deboronation or hydrolysis) .
  • FTIR : Confirms boronic acid functionality (B-O stretch ~1340 cm⁻¹) and amine presence (N-H stretch ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns regioselectivity of the pyrazole ring and verifies the absence of tautomeric forms .
  • Karl Fischer titration : Monitors hygroscopicity, as moisture accelerates decomposition .

How do conflicting solubility data in polar vs. nonpolar solvents impact experimental design?

Advanced Research Focus
Contradictions arise from the compound’s dual functionality:

  • Polar solvents (e.g., water/DMF) : Solubilize the boronic acid group but may protonate the amine, reducing nucleophilicity .
  • Nonpolar solvents (e.g., THF) : Improve coupling efficiency but risk precipitation.
    Resolution :
  • Pre-dissolve the compound in DMF with 1% acetic acid to stabilize the amine .
  • Use sonication (37°C) to enhance solubility in mixed solvents .

What are the pharmacological implications of the 2-aminoethyl group in target binding?

Advanced Research Focus
The 2-aminoethyl moiety enhances interactions with biological targets:

  • Protease inhibition : Forms hydrogen bonds with catalytic residues (e.g., in serine proteases) .
  • Cell permeability : The amine’s basicity improves membrane penetration at physiological pH .
  • Selectivity profiling : Compare IC₅₀ values against analogs (e.g., 1-methylpyrazole derivatives) to isolate steric/electronic contributions .

How can contradictory stability data under acidic vs. basic conditions be reconciled?

Q. Advanced Research Focus

  • Acidic conditions (pH <4) : Protonation of the boronic acid stabilizes the compound but risks HCl-mediated decomposition of the amine .
  • Basic conditions (pH >8) : Deprotonation of the amine improves solubility but accelerates boronic acid oxidation .
    Methodological recommendation :
  • Store lyophilized solid at -20°C under inert gas (N₂/Ar) to minimize degradation .
  • Prepare fresh solutions in pH 6.5 buffer (e.g., ammonium acetate) for in vitro assays .

What strategies optimize yield in multi-step syntheses involving this compound?

Q. Basic Research Focus

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during boronic acid formation .
  • Stepwise purification : Isolate intermediates (e.g., halogenated pyrazole) via column chromatography before coupling .
  • Scale-up considerations : Replace dioxane with toluene to reduce toxicity while maintaining reaction efficiency .

How does the boronic acid group influence crystallographic characterization?

Q. Advanced Research Focus

  • Crystal packing : The boronic acid forms hydrogen-bonded dimers, complicating single-crystal growth .
  • Data collection : Use synchrotron radiation to resolve weak diffraction patterns caused by disordered boron-oxygen bonds .
  • Validation : Compare experimental XRD data with DFT-optimized structures to confirm stereochemistry .

What are the limitations of using this compound in in vivo studies?

Q. Advanced Research Focus

  • Metabolic instability : Rapid glucuronidation of the boronic acid group reduces bioavailability .
  • Toxicity : Off-target binding to diol-containing biomolecules (e.g., ribose in RNA) may cause cytotoxicity .
  • Mitigation : Prodrug strategies (e.g., esterification of the boronic acid) improve pharmacokinetics .

How do structural analogs (e.g., cyanomethyl or cyclopropane derivatives) inform SAR studies?

Q. Advanced Research Focus

  • Cyanomethyl substitution : Enhances electrophilicity for covalent inhibitor design but reduces solubility .
  • Cyclopropane analogs : Introduce rigidity, improving binding affinity to flat aromatic pockets (e.g., kinase ATP sites) .
  • Data-driven SAR : Tabulate IC₅₀, logP, and molecular volume to map structure-activity relationships .

Tables for Key Data

Property Value Reference
Molecular Weight154.96 g/mol (free base)
Purity (HPLC)≥95%
Stability (pH 6.5 buffer)>90% after 24h at 25°C
Solubility (DMF)50 mg/mL
Catalytic Efficiency (Suzuki)77% yield (1-methylpyrazole analog)

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